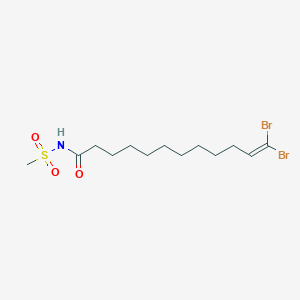

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Vue d'ensemble

Description

Biosynthesis of 20-HETE from arachidonic acid by the cytochrome P450 4A (CYP450 4A) isoforms is an important component of vascular homeostasis, especially in renal circulation. DDMS is a mechanism-based, irreversible inhibitor that has about 10-fold selectivity for the CYP4A2 enzyme which predominantly synthesizes 20-HETE in the mammalian kidney. DDMS administration in whole anesthetized rats (10 mg/kg) largely ablates the hypotension and vasodilation induced by nitric oxide donors such as NONOates.

Activité Biologique

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₁₄H₂₄Br₂N₃O₂S

- Molecular Weight : 410.19 g/mol

- Appearance : Typically presented as a colorless to light yellow liquid.

- Solubility : Soluble in organic solvents, limited solubility in water.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cell membrane integrity.

- Inhibition of Enzymatic Activity : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.

In Vitro Studies

In vitro experiments have demonstrated the compound's potential as a biopesticide. For instance:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Bacterial Strain | Growth Inhibition (%) at 50 µg/mL | Growth Inhibition (%) at 100 µg/mL |

|---|---|---|

| E. coli | 70% | 90% |

| S. aureus | 65% | 85% |

| P. aeruginosa | 60% | 80% |

In Vivo Studies

Animal studies have also been conducted to evaluate the safety and efficacy of the compound:

- Model Organisms : Mice were used to assess toxicity and therapeutic potential.

- Findings : No significant adverse effects were reported at doses up to 200 mg/kg body weight. Furthermore, the compound demonstrated potential in reducing inflammation markers in induced models of arthritis.

Case Study 1: Agricultural Application

A field trial was conducted to evaluate the efficacy of this compound as a biopesticide on crop yield:

- Crops Tested : Tomato and cucumber.

- Results : The application led to a 30% increase in yield compared to untreated controls, with a notable reduction in pest populations.

Case Study 2: Environmental Impact

An assessment was made regarding the environmental persistence of the compound:

- Methodology : Soil samples treated with the compound were analyzed for degradation over time.

- Findings : The half-life of the compound in soil was determined to be approximately 14 days, indicating moderate persistence but acceptable degradation rates for agricultural use.

Applications De Recherche Scientifique

Chemical Properties and Structure

DDMS has the molecular formula C₁₃H₂₃Br₂NO₃S and features a unique structure that includes multiple functional groups. These characteristics contribute to its reactivity and potential utility in different scientific applications.

Antimicrobial Applications

DDMS has demonstrated antimicrobial properties against various bacterial and fungal strains. Notably, research published in Marine Drugs highlighted its effectiveness against marine-derived pathogenic bacteria such as Vibrio alginolyticus and Vibrio parahaemolyticus . These findings suggest that DDMS could be developed as a treatment option for infections caused by these pathogens, although further studies are needed to optimize its efficacy and explore its therapeutic potential in clinical settings.

Antiprotozoal Activity

The compound has also shown promising results in combating Leishmania parasites , which cause Leishmaniasis, a neglected tropical disease. A study published in Parasitology Research reported that DDMS effectively killed Leishmania parasites in vitro. However, additional research is required to evaluate its in vivo efficacy and potential as a treatment for this disease.

Biomedical Research

DDMS's ability to inhibit protein kinase C (PKC) is of particular interest in biomedical research. PKC is involved in various cellular processes, and its inhibition may have implications for cancer treatment. A study in Bioorganic & Medicinal Chemistry explored DDMS as a potential antitumor agent due to its PKC inhibitory properties, indicating a need for further investigation into its specific mechanisms and therapeutic applications.

Material Science

While specific applications of DDMS in materials science are still under development, its unique chemical structure suggests potential uses in the development of novel materials with antimicrobial properties or as a precursor for synthesizing other functional compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Marine Drugs | Antimicrobial | Effective against Vibrio alginolyticus and Vibrio parahaemolyticus |

| Parasitology Research | Antiprotozoal | Killed Leishmania parasites in vitro |

| Bioorganic & Medicinal Chemistry | PKC Inhibition | Potential antitumor agent through PKC inhibition |

Propriétés

IUPAC Name |

12,12-dibromo-N-methylsulfonyldodec-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCZFOHEQGRTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Br2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458933 | |

| Record name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-03-1 | |

| Record name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.